molecular formula C8H11NOS B154801 2-(tert-Butyl)thiazole-4-carbaldehyde CAS No. 937663-81-5

2-(tert-Butyl)thiazole-4-carbaldehyde

Cat. No. B154801
M. Wt: 169.25 g/mol
InChI Key: FRDJFHQNSCNWED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(tert-Butyl)thiazole-4-carbaldehyde is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen in the ring structure. The tert-butyl group attached to the thiazole ring is a bulky substituent that can influence the chemical and physical properties of the molecule. Although the specific compound 2-(tert-Butyl)thiazole-4-carbaldehyde is not directly mentioned in the provided papers, related compounds with tert-butyl groups and thiazole rings are discussed, which can provide insights into its properties and reactivity.

Synthesis Analysis

The synthesis of related heterocyclic aldehydes with bulky tert-butyl groups has been reported, such as the synthesis of 7-(3,6-di-tert-butyl-9H-carbazol-9-yl)-10-alkyl-10H-phenothiazine-3-carbaldehydes . These compounds are synthesized and characterized using both experimental and computational techniques, including density functional theory (DFT) . The synthesis of other thiazole derivatives, such as ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate, involves the formation of hydrogen-bonded dimers and quartets, indicating the potential for intermolecular interactions in the synthesis of thiazole compounds .

Molecular Structure Analysis

The molecular structure of thiazole derivatives is often characterized by X-ray crystallography, as seen in the synthesis of 4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)-N-(2-hydroxy-3,5-diiodinebenzyl)thiazol-2-amine . The crystal structure provides information on bond lengths, angles, and the overall three-dimensional arrangement of the molecule. Computational studies, such as DFT, are also used to predict and analyze the optimized structure, vibrational frequencies, and bonding aspects of thiazole derivatives .

Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions, including intramolecular 1,3-dipolar cycloaddition reactions, as demonstrated by the transformation of 2-butyl-5-chloro-3H-imidazole-4-carbaldehyde into tricyclic heterocycles . The presence of the aldehyde group in thiazole compounds can also facilitate condensation reactions with thioglycolic acid to form thiazolidin-4-ones .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are influenced by the presence of substituents on the thiazole ring. For instance, the tert-butyl group can introduce steric hindrance, affecting the reactivity and solubility of the compound . The electronic properties, such as polarizabilities and dipole moments, can be assessed using computational techniques, which suggest potential applications in nonlinear optics (NLO) . The crystal structure analysis reveals intermolecular interactions, such as hydrogen bonding and van der Waals forces, which can impact the compound's melting point, solubility, and stability .

Scientific Research Applications

Novel Syntheses and Alkaloid Production

  • A novel synthesis approach for 2-amino-1H-imidazol-4-carbaldehyde derivatives, which involves the reaction of tert-butoxycarbonylguanidine with 3-bromo-1,1-dimethoxypropan-2-one, has been developed. This method has been effectively used for synthesizing 2-aminoimidazole alkaloids like oroidin, hymenidin, dispacamide, and others (Ando & Terashima, 2010).

Material Science Applications

  • Thiazolo[5,4-d]thiazole (TzTz) moiety, using compounds like 2,2′-(thiazolo[5,4-d]thiazole-2,5-diyl)bis(4-tert-butylphenol), has been synthesized for applications in white organic light emitting diodes (WOLEDs). These compounds undergo excited-state intramolecular proton transfer (ESIPT), and their emission can be tuned from blue to yellow, enabling white-light luminescence (Zhang et al., 2016).

Heterocyclic Compound Synthesis

  • 2-Butyl-5-chloro-3H-imidazole-4-carbaldehyde has been used as a synthon for synthesizing tricyclic heterocycles, demonstrating its utility in constructing biologically active fused heterocycles (Gaonkar & Rai, 2010).
  • A metal- and solvent-free C–H activation process for synthesizing heteroaryl ketones has been developed, utilizing tert-butyl hydroperoxide for oxidative cross-coupling between aldehydes and thiazoles (Khemnar & Bhanage, 2013).

Photophysical Dynamics and Organic Compounds

  • Aggregation-induced emission enhancement (AIEE) properties of 2-(2'-hydroxyphenyl)benzothiazole-based compounds, like DHIA and DHBIA, have been studied. These compounds exhibit increased emission due to restricted intramolecular motion and easier intramolecular proton transfer in the solid state, making them significant for fluorescence applications (Qian et al., 2007).

Additional Chemical Syntheses and Studies

  • Syntheses involving thiazoles for various chemical compounds have been explored, demonstrating the versatility of thiazole derivatives in different chemical reactions and their potential applications in creating new materials and pharmaceuticals (Lynch & Mcclenaghan, 2004).

Future Directions

Thiazoles are found in many potent biologically active compounds . Therefore, researchers have synthesized compounds containing the thiazole ring with variable substituents as target structures, and evaluated their biological activities . The present review describes the biological importance of recently developed 2,4-disubstituted thiazole derivatives . This will be helpful to those who are working on the design and structure–activity relationship of bioactive molecules .

properties

IUPAC Name

2-tert-butyl-1,3-thiazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NOS/c1-8(2,3)7-9-6(4-10)5-11-7/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRDJFHQNSCNWED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC(=CS1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(tert-Butyl)thiazole-4-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(tert-Butyl)thiazole-4-carbaldehyde
Reactant of Route 2
2-(tert-Butyl)thiazole-4-carbaldehyde
Reactant of Route 3
2-(tert-Butyl)thiazole-4-carbaldehyde
Reactant of Route 4
2-(tert-Butyl)thiazole-4-carbaldehyde
Reactant of Route 5
Reactant of Route 5
2-(tert-Butyl)thiazole-4-carbaldehyde
Reactant of Route 6
Reactant of Route 6
2-(tert-Butyl)thiazole-4-carbaldehyde

Citations

For This Compound
1
Citations
QB Jiang, M Maimaitituerhong, X Li, LZ Cheng… - 2023 - researchsquare.com
In our previous work, an indolone derivative ZL170 were isolated and identified from Periplaneta americana (P. americana). Based on its characteristic structure, we used it as lead …
Number of citations: 2 www.researchsquare.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.